molecular formula C11H12Cl2N2O5 B1148396 D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] CAS No. 138879-88-6

D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]

Cat. No.: B1148396
CAS No.: 138879-88-6
M. Wt: 325.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-threo-chloramphenicol, [dichloroacetyl-1-14C], is a radiolabeled derivative of the antibiotic chloramphenicol. This compound is characterized by the presence of a dichloroacetyl group labeled with carbon-14, a radioactive isotope. Chloramphenicol itself is a broad-spectrum antibiotic originally isolated from the soil bacterium Streptomyces venezuelae. The radiolabeled version is primarily used in scientific research to study the pharmacokinetics, metabolism, and biochemical pathways of chloramphenicol.

Preparation Methods

The synthesis of D-threo-chloramphenicol, [dichloroacetyl-1-14C], involves several steps:

Chemical Reactions Analysis

D-threo-chloramphenicol, [dichloroacetyl-1-14C], undergoes various chemical reactions, including:

    Oxidation: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.

    Reduction: The dichloroacetyl group can be hydrolyzed to form dichloroacetic acid.

    Substitution: The hydroxyl groups in chloramphenicol can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

D-threo-chloramphenicol, [dichloroacetyl-1-14C], is widely used in scientific research, particularly in:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chloramphenicol in biological systems.

    Metabolism: Investigating the metabolic pathways and intermediates formed during the breakdown of chloramphenicol.

    Biochemical Pathways: Elucidating the biochemical mechanisms of action of chloramphenicol at the molecular level.

    Toxicology: Assessing the potential toxic effects of chloramphenicol and its metabolites

Mechanism of Action

Chloramphenicol exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This prevents the formation of peptide bonds between amino acids, thereby inhibiting protein synthesis and bacterial growth. The radiolabeled version allows researchers to track the compound’s interaction with bacterial cells and study its mechanism of action in detail .

Comparison with Similar Compounds

D-threo-chloramphenicol, [dichloroacetyl-1-14C], is unique due to its radiolabeled dichloroacetyl group. Similar compounds include:

    Chloramphenicol: The non-radiolabeled version, widely used as an antibiotic.

    Thiamphenicol: A derivative of chloramphenicol with a methylsulfonyl group instead of the nitro group.

    Florfenicol: Another derivative with a fluorine atom replacing the hydroxyl group on the dichloroacetyl moiety.

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .

Properties

CAS No.

138879-88-6

Molecular Formula

C11H12Cl2N2O5

Molecular Weight

325.15

Synonyms

D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]

Origin of Product

United States

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